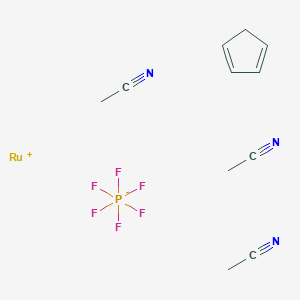
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
Descripción
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organometallic compound with the chemical formula ([ (C_5H_5)Ru(CH_3CN)_3]PF_6). This compound features a ruthenium center coordinated to a cyclopentadienyl ligand and three acetonitrile molecules, with hexafluorophosphate as the counterion. It is widely used as a catalyst in various organic reactions due to its unique electronic and steric properties .
Propiedades
Número CAS |
80049-61-2 |
|---|---|
Fórmula molecular |
C11H14F6N3PRu |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q-1;;;;-1;+2 |
Clave InChI |
MWTHSHMABYJQHQ-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
SMILES canónico |
CC#N.CC#N.CC#N.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of cyclopentadienylruthenium(II) chloride dimer with acetonitrile in the presence of a silver hexafluorophosphate. The reaction is carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The general reaction scheme is as follows:
[ \text{[(C}_5\text{H}_5\text{)RuCl}_2\text{]} + 6 \text{CH}_3\text{CN} + 2 \text{AgPF}_6 \rightarrow 2 \text{[(C}_5\text{H}_5\text{)Ru(CH}_3\text{CN}_3\text{)]PF}_6 + 2 \text{AgCl} ]
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes with optimizations for scale, such as continuous flow reactors to enhance yield and purity. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is involved in various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It is used in hydrogenation reactions to reduce alkenes and alkynes to alkanes.
Substitution: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.
Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.
Substitution: Ligand exchange reactions often require mild heating and the presence of a coordinating solvent.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Various substituted ruthenium complexes depending on the incoming ligand.
Aplicaciones Científicas De Investigación
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, including hydrosilylation, allylation, and cycloaddition reactions.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of metal-protein interactions.
Medicine: Research is ongoing into its use in anticancer therapies, leveraging its ability to interact with DNA and proteins.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to coordinate with various substrates, facilitating their transformation. The ruthenium center acts as a Lewis acid, activating substrates towards nucleophilic attack. In catalytic cycles, the compound often undergoes oxidative addition and reductive elimination steps, enabling the formation and breaking of chemical bonds. The cyclopentadienyl ligand stabilizes the ruthenium center, while the acetonitrile ligands can be easily displaced by other reactants, making the compound highly versatile .
Comparación Con Compuestos Similares
- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
- Dichloro(p-cymene)ruthenium(II) dimer
- Bis(cyclopentadienyl)ruthenium(II)
Comparison: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its combination of cyclopentadienyl and acetonitrile ligands, which provide a balance of stability and reactivity. Compared to pentamethylcyclopentadienyl derivatives, it offers different steric and electronic properties, making it suitable for specific catalytic applications. The hexafluorophosphate counterion also enhances its solubility in polar solvents, which can be advantageous in certain reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


